molecular formula C11H14ClNO2 B1420333 2-chloro-N-[(3-methoxyphenyl)methyl]propanamide CAS No. 40023-39-0

2-chloro-N-[(3-methoxyphenyl)methyl]propanamide

Cat. No. B1420333
CAS RN: 40023-39-0
M. Wt: 227.69 g/mol
InChI Key: BUBSXOOGFLDARH-UHFFFAOYSA-N
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Description

“2-chloro-N-[(3-methoxyphenyl)methyl]propanamide” is a chemical compound with the molecular formula C11H14ClNO2 . It has a molecular weight of 227.69 .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[(3-methoxyphenyl)methyl]propanamide” consists of a propanamide backbone with a chlorine atom attached to the second carbon and a 3-methoxyphenylmethyl group attached to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-[(3-methoxyphenyl)methyl]propanamide” include a density of 1.2±0.1 g/cm3, a boiling point of 360.6±22.0 °C at 760 mmHg, and a flash point of 171.9±22.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

    Biological Potential of Indole Derivatives

    • Field : Pharmaceutical Sciences .
    • Application : Indole derivatives, which may share some structural similarities with your compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods : The methods of application or experimental procedures vary widely depending on the specific biological activity being studied. Typically, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
    • Results : The results also vary depending on the specific biological activity. For example, certain chlorine derivatives were found to have potent growth inhibitory effects against Mycobacterium tuberculosis .

    Herbicidal Ionic Liquids

    • Field : Chemical Sciences .
    • Application : Certain ionic liquids, which may share some structural similarities with your compound, have been synthesized for use as herbicides .
    • Methods : These ionic liquids were synthesized using various reagents, and their herbicidal activity was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
    • Results : The results of these tests were not specified in the source .

    Synthesis of Cinnamamides

    • Field : Organic Chemistry .
    • Application : Certain derivatives of cinnamamides, which may share some structural similarities with your compound, have been synthesized and have exhibited anti-inflammatory and/or analgesic activity .
    • Methods : These cinnamamides were synthesized from methyl cinnamates and phenylethylamines using a specific catalyst in continuous-flow microreactors .
    • Results : The results of these syntheses were not specified in the source .

properties

IUPAC Name

2-chloro-N-[(3-methoxyphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(12)11(14)13-7-9-4-3-5-10(6-9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBSXOOGFLDARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(3-methoxyphenyl)methyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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